Parecoxib sodium Parecoxib sodium Parecoxib Sodium is a water-soluble, injectable sodium salt form of parecoxib, an amide prodrug of the cyclooxygenase II (COX-2) selective, non-steroidal anti-inflammatory drug (NSAID) valdecoxib, with anti-inflammatory, analgesic, and antipyretic activities. Upon intravenous or intramuscular administration, parecoxib is hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib. Valdecoxib selectively binds to and inhibits COX-2. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and, therefore, does not interfere with blood coagulation.
Brand Name: Vulcanchem
CAS No.: 198470-85-8
VCID: VC0003752
InChI: InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);
SMILES: CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Molecular Formula: C19H18N2NaO4S
Molecular Weight: 393.4 g/mol

Parecoxib sodium

CAS No.: 198470-85-8

VCID: VC0003752

Molecular Formula: C19H18N2NaO4S

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Parecoxib sodium - 198470-85-8

Description Parecoxib Sodium is a water-soluble, injectable sodium salt form of parecoxib, an amide prodrug of the cyclooxygenase II (COX-2) selective, non-steroidal anti-inflammatory drug (NSAID) valdecoxib, with anti-inflammatory, analgesic, and antipyretic activities. Upon intravenous or intramuscular administration, parecoxib is hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib. Valdecoxib selectively binds to and inhibits COX-2. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and, therefore, does not interfere with blood coagulation.
CAS No. 198470-85-8
Product Name Parecoxib sodium
Molecular Formula C19H18N2NaO4S
Molecular Weight 393.4 g/mol
IUPAC Name sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide
Standard InChI InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);
Standard InChIKey IMBMHWVEMVJSIQ-UHFFFAOYSA-N
Isomeric SMILES CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+]
SMILES CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Canonical SMILES CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na]
Appearance Powder
Synonyms Dynastat
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt
N-(((Me-P)-P)S)P
parecoxib
parecoxib sodium
Reference [1]. Schreder H, et al. Parecoxib and its metabolite valdecoxib directly interact with cannabinoid binding sites in CB1-expressing HEK 293 cells and rat brain tissue. Neurochem Int. 2011 Jan;58(1):9-13. [2]. Ye Z, et al. Delayed administration of parecoxib, a specific COX-2 inhibitor, attenuated postischemic neuronal apoptosis by phosphorylation Akt and GSK-3β. Neurochem Res. 2012 Feb;37(2):321-9. [3]. Guo YJ, et al. Analgesic effects of the COX-2 inhibitor parecoxib on surgical pain through suppression of spinal ERK signaling. Exp Ther Med. 2013 Jul;6(1):275-279.
PubChem Compound 9800764
Last Modified Sep 13 2023

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